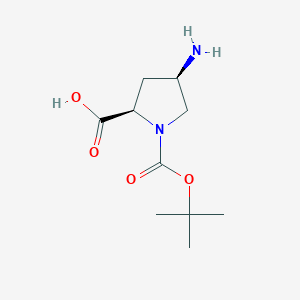

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid

Descripción general

Descripción

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a carboxylic acid functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Aplicaciones Científicas De Investigación

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders.

Direcciones Futuras

The compound “(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” and its analogs could be promising for future research and development. For instance, a novel free fatty acid receptor 1 (FFAR1) agonist has been synthesized and evaluated in vitro . This suggests potential therapeutic applications for similar compounds in the treatment of diseases like type 2 diabetes .

Mecanismo De Acción

Target of Action

The primary target of (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is the metabotropic glutamate receptor . This receptor plays a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity .

Mode of Action

This compound acts as a selective agonist for the metabotropic glutamate receptor . It binds to the receptor, triggering a series of intracellular events that lead to changes in neuronal activity . The exact nature of these changes depends on the specific subtype of the receptor that the compound interacts with .

Biochemical Pathways

The activation of metabotropic glutamate receptors by this compound affects several biochemical pathways. These include pathways involved in neuronal apoptosis and microRNA regulation . The compound’s action can lead to the upregulation of microRNA-128, which has been associated with neuroprotective effects .

Pharmacokinetics

Similar compounds are known to be rapidly and completely absorbed after oral administration, with a half-life of around seven to eight hours . The compound’s bioavailability and its impact on the body would depend on factors such as its absorption, distribution, metabolism, and excretion .

Result of Action

The activation of metabotropic glutamate receptors by this compound can have several effects at the molecular and cellular level. For instance, it has been shown to reduce neuronal apoptosis in a rat model of epilepsy . This suggests that the compound could have potential therapeutic applications in conditions characterized by excessive neuronal cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is acting

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid typically involves the protection of the amino group of 4-aminopyrrolidine with a Boc group, followed by the introduction of the carboxylic acid functionality. One common method involves the reaction of 4-aminopyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then subjected to carboxylation using carbon dioxide or a suitable carboxylating agent under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde under suitable conditions.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Acidic or basic conditions can facilitate the removal of the Boc group, which can then be replaced with other functional groups.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, and substituted pyrrolidines. These derivatives can be further utilized in the synthesis of more complex molecules .

Comparación Con Compuestos Similares

Similar Compounds

(2R,4R)-4-Aminopyrrolidine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

(2R,4R)-4-Methylpiperidine-2-carboxylic acid: Contains a piperidine ring instead of a pyrrolidine ring, altering its chemical properties.

(2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acid: Features a thiazolidine ring and a mercapto group, providing different reactivity and biological activity.

Uniqueness

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is unique due to the presence of the Boc protecting group, which enhances its stability and allows for selective functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .

Propiedades

IUPAC Name |

(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWRIVZIPSHUOR-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564612 | |

| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-98-1 | |

| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B163762.png)

![1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B163764.png)

![(Z)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B163772.png)

![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B163782.png)

![N-(ethoxymethyl)-N-methyl-2-(3-methylbutyl)-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzenesulfonamide](/img/structure/B163783.png)

![4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide](/img/structure/B163796.png)

![Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B163801.png)